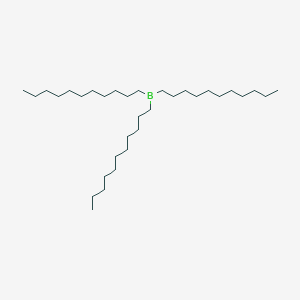
Triundecylborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triundecylborane is an organoborane compound with the chemical formula C33H69B. It is a member of the trialkylborane family, characterized by the presence of three alkyl groups attached to a boron atom. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Triundecylborane can be synthesized through several methods. One common approach involves the reaction of triethylborane with undecylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
(C2H5)3B+C11H23MgBr→C33H69B+MgBr
The reaction is usually conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Triundecylborane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: this compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2). The reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: this compound can reduce compounds such as aldehydes and ketones in the presence of catalysts like nickel or palladium.
Substitution: Substitution reactions often involve halogenated compounds and are conducted in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Alkylated products with new functional groups.
科学研究应用
Triundecylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: this compound derivatives are explored for their potential use in drug delivery systems and as imaging agents.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of triundecylborane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The boron atom in this compound has an empty p-orbital, allowing it to form stable complexes with other molecules. This property is exploited in reactions where this compound acts as a catalyst or a reactant, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Triethylborane: Another trialkylborane with three ethyl groups attached to the boron atom.
Triphenylborane: A compound with three phenyl groups attached to the boron atom.
Triisopropylborane: A trialkylborane with three isopropyl groups attached to the boron atom.
Uniqueness
Triundecylborane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. The longer alkyl chains increase the hydrophobicity and steric bulk of the molecule, influencing its reactivity and interactions with other compounds. This makes this compound particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and advanced materials.
属性
CAS 编号 |
1188-97-2 |
|---|---|
分子式 |
C33H69B |
分子量 |
476.7 g/mol |
IUPAC 名称 |
tri(undecyl)borane |
InChI |
InChI=1S/C33H69B/c1-4-7-10-13-16-19-22-25-28-31-34(32-29-26-23-20-17-14-11-8-5-2)33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 |
InChI 键 |
ZWNWGUIDWMVJIF-UHFFFAOYSA-N |
规范 SMILES |
B(CCCCCCCCCCC)(CCCCCCCCCCC)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


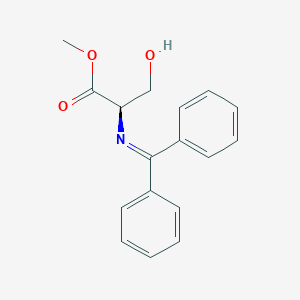
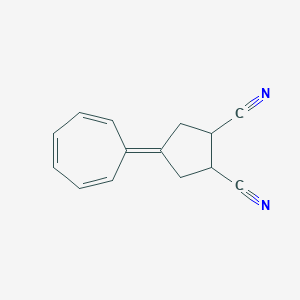

![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
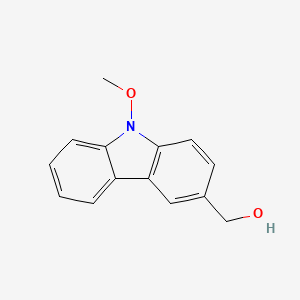
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
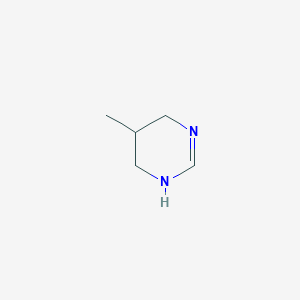
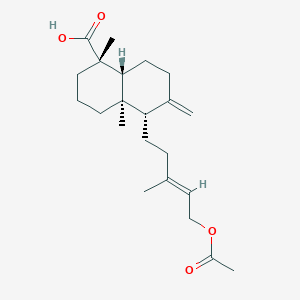
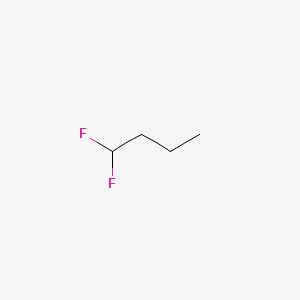
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
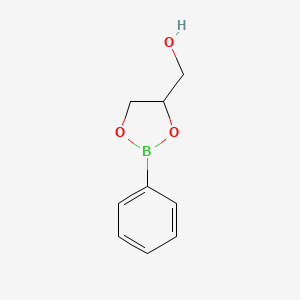
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
